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Compound of Interest

Compound Name: CPI-1612

Cat. No.: B8136425 Get Quote

Audience: This document is intended for researchers, scientists, and drug development

professionals involved in preclinical pharmacokinetics and oncology research.

Introduction: CPI-1612 is a novel, highly potent, and orally bioavailable small molecule inhibitor

of the histone acetyltransferases (HATs) EP300 and CREB binding protein (CBP).[1][2] These

enzymes are critical transcriptional co-regulators, and their dysregulation is implicated in

various diseases, including cancer.[1][2] CPI-1612 exerts its effect by inhibiting the HAT activity

of EP300/CBP, leading to a reduction in histone acetylation, such as on H3K27, and

subsequent modulation of gene expression.[1] This document provides a summary of the

pharmacokinetic (PK) properties of CPI-1612 in mice and detailed protocols for conducting in

vivo pharmacokinetic and efficacy studies.

Mechanism of Action of CPI-1612
CPI-1612 is a selective, acetyl-CoA competitive inhibitor of the HAT domains of EP300 and

CBP.[3] By blocking the catalytic activity of these enzymes, CPI-1612 prevents the transfer of

acetyl groups to lysine residues on histone tails and other proteins. This leads to a decrease in

key histone acetylation marks, such as H3K18Ac and H3K27Ac, which are associated with

active gene transcription.[1][4] The resulting transcriptional repression underlies its anti-tumor

activity in models such as mantle cell lymphoma and breast cancer.[1][5]
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Caption: Mechanism of Action of CPI-1612.

Pharmacokinetic Data
The pharmacokinetic profile of CPI-1612 has been characterized in mice, demonstrating good

oral bioavailability and exposure.[1] A summary of key parameters is presented below.

Table 1: Single-Dose Pharmacokinetic Parameters of CPI-1612 in Male CD-1 Mice[1][4]

Parameter Intravenous (1 mg/kg) Oral (5 mg/kg)

Clearance (CL) 3.8 L/h/kg -

Volume of Distribution (Vss) 2.0 L/kg -

Half-life (T½) 0.98 h -

Bioavailability (F%) - 79%

AUC/dose - 211 h·µg/mL

Data derived from single compound PK experiments.

Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedure for evaluating the pharmacokinetic profile of CPI-1612 in

mice following intravenous and oral administration.
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Workflow: In Vivo Pharmacokinetic Study
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Caption: Workflow for a typical pharmacokinetic study in mice.
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Materials:

CPI-1612

Vehicle suitable for IV and PO administration (e.g., 0.5% HPMC)

Male CD-1 mice (or other appropriate strain)

Dosing syringes and gavage needles

Blood collection tubes (e.g., EDTA-coated)

Centrifuge

LC-MS/MS system

Procedure:

Animal Acclimation: Acclimate male CD-1 mice for at least 3 days prior to the study. Ensure

free access to food and water.

Dosing Preparation: Prepare a formulation of CPI-1612 in the selected vehicle at the desired

concentrations for IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) administration.

Administration:

Intravenous (IV): Administer CPI-1612 via tail vein injection.

Oral (PO): Administer CPI-1612 using an oral gavage needle.

Blood Collection: Collect blood samples (approximately 50-100 µL) via saphenous or

submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-

dose).[4]

Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge

the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
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Sample Analysis: Analyze the plasma samples for CPI-1612 concentration using a validated

LC-MS/MS method.

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis

with software such as WinNonlin.[6] Key parameters include Cmax, Tmax, AUC, clearance,

half-life, and volume of distribution.[6]

Protocol: Brain Penetration Assessment
CPI-1612 is known to be brain-penetrant.[4] This protocol outlines a method to determine the

brain-to-plasma concentration ratio.

Procedure:

Follow steps 1-3 of the In Vivo Pharmacokinetic Study protocol, typically using oral

administration.

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize cohorts of mice.[4]

Immediately collect terminal blood samples via cardiac puncture and harvest the whole

brain.

Process blood to obtain plasma as described previously.

Homogenize the brain tissue in a suitable buffer.

Analyze both plasma and brain homogenate for CPI-1612 concentrations using LC-MS/MS.

Calculate the brain-to-plasma ratio at each time point by dividing the concentration in the

brain by the concentration in the plasma. A single oral dose in CD-1 mice showed a brain-to-

plasma ratio of 0.35.[4]

Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a method to evaluate the anti-tumor efficacy of CPI-1612 in a mouse

xenograft model.

Workflow: Tumor Xenograft Efficacy Study
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Caption: Workflow for an in vivo tumor xenograft efficacy study.
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Materials:

Immunocompromised mice (e.g., BALB/c nude)

Tumor cell line (e.g., JEKO-1 or MCF7)[1][5]

Matrigel (optional)

CPI-1612 and vehicle

Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells, often mixed

with Matrigel) into the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups (e.g., vehicle control, CPI-1612 at

various doses).

Treatment: Administer CPI-1612 or vehicle orally, twice daily (BID), at the specified dose

(e.g., 0.5 mg/kg).[4] Treatment duration can be 3-4 weeks.[4]

Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal

body weight as a measure of tolerability.

Pharmacodynamic (PD) Assessment: At the end of the study, tumors and blood can be

collected to measure target engagement, such as the reduction of H3K18Ac or H3K27Ac

levels.[1][4]

Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group

relative to the vehicle control. A dose of 0.5 mg/kg PO BID resulted in 67% TGI in a JEKO-1

model.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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